N-(quinolin-8-yl)benzamide

Overview

Description

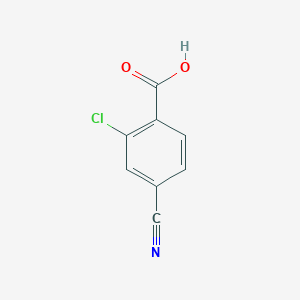

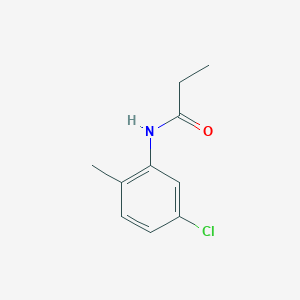

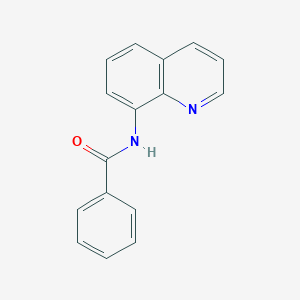

“N-(quinolin-8-yl)benzamide” is a chemical compound with the molecular formula C16H12N2O . It plays an important role in the C–H bond activation reaction system as a classical bidentate directing group or as a ligand auxiliary .

Synthesis Analysis

The synthesis of “N-(quinolin-8-yl)benzamide” has been achieved through various methods. One such method involves a copper-mediated tandem C(sp2)–H amination to provide quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides . This method can afford complex products in a single-step synthesis from easily available starting materials .Molecular Structure Analysis

The molecular structure of “N-(quinolin-8-yl)benzamide” involves a quinoline ring attached to a benzamide group . The quinoline ring plays a crucial role in the reactivity of the compound .Chemical Reactions Analysis

“N-(quinolin-8-yl)benzamide” has been involved in various chemical reactions. For instance, a ruthenium (II) catalyzed remote C-5 alkylation of the quinoline ring of N-(quinolin-8-yl)benzamides with alkyl bromides via C–H bond activation has been described . This reaction resulted in alkylated products in good to moderate yields .Physical And Chemical Properties Analysis

“N-(quinolin-8-yl)benzamide” has a molecular weight of 248.28 . It has a density of 1.269±0.06 g/cm3 (Predicted), a melting point of 82-83 °C, and a boiling point of 355.3±15.0 °C (Predicted) .Scientific Research Applications

Catalytic Applications : Xia et al. (2016) developed an efficient method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, which is environmentally friendly and generates benign byproducts. This process is significant for the synthesis of a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives, offering improvements over previous methods in terms of environmental impact and odorous byproducts (Xia et al., 2016).

Pharmaceutical Research : Jetter et al. (2008) discovered that N-quinolin-3-yl-benzamides function as low nanomolar antagonists of the human TRPV1 receptor. This discovery is significant for understanding and potentially manipulating TRPV1 receptor activity, which is relevant in pain perception and various physiological processes (Jetter et al., 2008).

Antibacterial Activity : Largani et al. (2017) synthesized and evaluated a series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides for their antibacterial activity. They found that certain compounds in this series showed effective antibacterial properties, demonstrating the potential for the development of new antibacterial agents (Largani et al., 2017).

Anti-Influenza Virus Agents : Zhang et al. (2022) designed and synthesized 4-[(quinolin-4-yl)amino]benzamide derivatives as novel anti-influenza agents. These compounds showed significant activity against various influenza virus strains, highlighting their potential as candidates for anti-influenza drug development (Zhang et al., 2022).

Synthetic Cannabinoid Receptor Agonists : Brandt et al. (2020) characterized a group of synthetic cannabinoid receptor agonists (SCRAs) based on N-benzoylpiperidine structures, which included quinolin-8-yl derivatives. These compounds are part of ongoing research into the cannabinoid receptor system, with implications for both therapeutic and forensic applications (Brandt et al., 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-quinolin-8-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-16(13-6-2-1-3-7-13)18-14-10-4-8-12-9-5-11-17-15(12)14/h1-11H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGICLPNGPGZANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356886 | |

| Record name | N-(quinolin-8-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33757-48-1 | |

| Record name | N-(quinolin-8-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.